molecular formula C8H14ClNO B2938985 N-cyclohexyl-N-methylcarbamoyl chloride CAS No. 35028-38-7

N-cyclohexyl-N-methylcarbamoyl chloride

Cat. No.: B2938985
CAS No.: 35028-38-7
M. Wt: 175.66
InChI Key: BZWYKPFEWYJQJZ-UHFFFAOYSA-N
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Description

Scientific Research Applications

N-cyclohexyl-N-methylcarbamoyl chloride is used in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclohexyl-N-methylcarbamoyl chloride can be synthesized through the reaction of N-cyclohexyl-N-methylamine with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methylcarbamoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Carbamates: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Amines and Hydrochloric Acid: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methylcarbamoyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, allowing nucleophiles to attack the carbonyl carbon, leading to the formation of carbamates or ureas. This reactivity is utilized in various chemical synthesis processes .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-methylcarbamate
  • N-cyclohexyl-N-methylurea
  • N-cyclohexyl-N-methylamine

Uniqueness

N-cyclohexyl-N-methylcarbamoyl chloride is unique due to its high reactivity with nucleophiles, making it a valuable intermediate in chemical synthesis. Its ability to form stable carbamates and ureas distinguishes it from other similar compounds .

Properties

IUPAC Name

N-cyclohexyl-N-methylcarbamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-10(8(9)11)7-5-3-2-4-6-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWYKPFEWYJQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35028-38-7
Record name N-cyclohexyl-N-methylcarbamoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of triphosgene (4.35 g) in toluene (70 ml) is added dropwise N-methylcyclohexylamine (5 g). To the mixture is added dropwise pyridine (3.5 g), and the mixture is refluxed for 4 hours. The mixture is allowed to cool, and the organic layer is separated, washed with 0.1 N hydrochloric acid, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to remove the solvent to give N-methyl-N-cyclohexylaminocarbonyl chloride (7.62 g) as a colorless oil.
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two

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